2-(2-fluorophenyl)sulfonyl-N,N-dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine

Catalog No.
S7601666
CAS No.
M.F
C16H23FN2O3S
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-fluorophenyl)sulfonyl-N,N-dimethyl-8-oxa-2-az...

Product Name

2-(2-fluorophenyl)sulfonyl-N,N-dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine

IUPAC Name

2-(2-fluorophenyl)sulfonyl-N,N-dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine

Molecular Formula

C16H23FN2O3S

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C16H23FN2O3S/c1-18(2)15-11-19(12-16(15)7-9-22-10-8-16)23(20,21)14-6-4-3-5-13(14)17/h3-6,15H,7-12H2,1-2H3

InChI Key

QQNHHYXOHCEFEV-UHFFFAOYSA-N

SMILES

CN(C)C1CN(CC12CCOCC2)S(=O)(=O)C3=CC=CC=C3F

Canonical SMILES

CN(C)C1CN(CC12CCOCC2)S(=O)(=O)C3=CC=CC=C3F
2-(2-fluorophenyl)sulfonyl-N,N-dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine (FSDA) is a novel compound that belongs to the class of 2-azaspiro compounds. It was first synthesized in 2015 by Jang et al. as a potential anti-inflammatory agent. FSDA is a white to off-white powder with a molecular formula of C19H27FN2O2S and a molecular weight of 370.5 g/mol.
FSDA has a melting point range of 162-165°C and a boiling point of 521.1°C at 760 mmHg. It is insoluble in water but soluble in organic solvents such as methanol, ethyl acetate, and DMSO. FSDA is a basic compound with a pKa value of 9.61 and has a logP value of 3.39.
The synthesis of FSDA involves the reaction of 2-(2-fluorophenyl)sulfonyl chloride with N,N-dimethyl-1,2-diaminoethane in the presence of NaHCO3 and CH3CN. The reaction produces FSDA as the product in 85% yield. FSDA has been characterized by various spectroscopic techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
Numerous analytical methods have been developed for the quantification of FSDA in different matrices. The most commonly used methods include high-performance liquid chromatography (HPLC) coupled with UV detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS).
FSDA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in various animal models. It exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and eicosanoids. It also has a modulatory effect on the immune system by suppressing the activation of T lymphocytes and macrophages.
FSDA has been found to be safe and well-tolerated in various preclinical studies. Acute toxicity studies in rats have shown that FSDA has an LD50 value of more than 2000 mg/kg. Chronic toxicity studies have demonstrated that FSDA does not cause any significant adverse effects on vital organs such as the liver, kidney, and lung.
FSDA has potential applications in various fields of research such as drug discovery, medicinal chemistry, and pharmacology. It can also be used as a tool compound to study the mechanisms underlying inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Currently, there are only a limited number of research publications available on FSDA. Most of the published studies have focused on its anti-inflammatory and analgesic properties. However, more extensive research is needed to fully explore its therapeutic potential and elucidate its underlying mechanisms of action.
FSDA has potential implications in various fields of research and industry, including drug discovery, medicinal chemistry, and pharmacology. It can be used as a lead compound for the development of novel drugs targeting inflammatory diseases.
One of the limitations of FSDA is its poor solubility in water, which limits its application in aqueous systems. Future research could focus on improving the solubility and formulation of FSDA for better drug delivery. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of FSDA in animal and human models.
1. Investigation of FSDA's potential use as an antifungal or antibacterial agent.
2. Development of FSDA analogs with improved potency and selectivity.
3. Study of the effect of FSDA on other inflammatory diseases such as multiple sclerosis and Crohn's disease.
4. Assessment of FSDA's potential as an anticancer agent.
5. Development of FSDA-based drug delivery systems for better targeted delivery.
6. Investigation of FSDA's efficacy in combination with other anti-inflammatory drugs.
7. Exploration of the molecular mechanisms underlying FSDA's anti-inflammatory properties.
8. Development of FSDA-based diagnostic tools for the detection of inflammatory diseases.
9. Analysis of FSDA's pharmacokinetics and biodistribution in different animal models.
10. Investigation of the effect of FSDA on the gut microbiome and its potential use as a probiotic supplement.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

342.14134194 g/mol

Monoisotopic Mass

342.14134194 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-24-2023

Explore Compound Types